Laminaran

Overview

Description

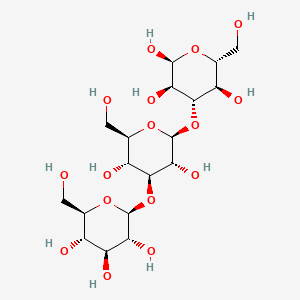

Laminaran, also known as laminarin, is a storage glucan (a polysaccharide of glucose) found in brown algae. It serves as a carbohydrate food reserve in the same way that chrysolaminarin is used by phytoplankton, especially in diatoms. This compound is created by photosynthesis and is composed of β(1→3)-glucan with β(1→6)-branches . It is a linear polysaccharide with a β(1→3):β(1→6) ratio of 3:1 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Laminaran is primarily extracted from brown algae. The extraction process involves several steps:

Harvesting and Drying: Brown algae are harvested and dried to remove moisture.

Extraction: The dried algae are subjected to hot water extraction to dissolve the this compound.

Purification: The extract is then purified using techniques such as filtration and centrifugation to remove impurities.

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of brown algae, followed by mechanical and chemical extraction processes. The algae are processed in large reactors where hot water extraction is performed. The extract is then concentrated and purified to obtain this compound .

Chemical Reactions Analysis

Hydrolysis

Laminaran can undergo hydrolysis, a chemical reaction where water is used to break down the polysaccharide into smaller sugar units . This process is catalyzed by enzymes such as laminarinase (EC 3.2.1.6), which specifically cleaves the β(1→3) bonds within the this compound molecule .

Sulfation

This compound can be chemically modified through sulfation, a process that introduces sulfate groups (-SO3H) into the molecule . This modification can be achieved using chlorosulfonic acid in pyridine . The reaction typically involves dissolving laminarin in dimethylformamide (DMF) and reacting it with the esterification product of chlorosulfonic acid and pyridine at elevated temperatures . The sulfate groups preferentially substitute the hydroxyl groups at the C2 and C6 positions of the glucose residues .

Sulfated laminarin exhibits altered physicochemical properties, including changes in its infrared (IR) spectrum, such as a weakened -OH absorption peak (3,441 cm−1) and the appearance of characteristic peaks for C-O-S (816 cm−1) and S=O (1,258 cm−1) . Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of sulfate groups and changes in the chemical shifts of carbon atoms within the glucose residues . Sulfation also affects the conformation and morphology of laminarin, transforming its structure from spongy and cloud-like to block-like and flaky .

Oxidation

The low molecular weight of laminarin contributes to its antioxidant activity, which is attributed to the presence of carbonyl groups in its structure . These carbonyl groups can participate in redox reactions, which can improve lipid peroxidation .

Anti-Tumor Activity Modification

Sulfated modification of laminarin has been shown to significantly enhance its anti-tumor activity . This enhancement is attributed to changes in the molecular structure and spatial conformation of the polysaccharide . The introduction of sulfate groups may lead to distortion of the sugar chains, facilitate the formation of non-covalent bonds, and elongate the sugar chain due to repulsions between anionic groups . These changes can result in the formation of a helical structure and an active conformation, leading to increased biological activity .

Scientific Research Applications

Biomedical Applications

1.1 Antioxidant Properties

Laminaran exhibits strong antioxidant capabilities, effectively scavenging reactive oxygen species (ROS). Studies have demonstrated its ability to mitigate cytotoxicity induced by clinical drugs such as indomethacin and dabigatran by reducing mitochondrial ROS levels, thereby enhancing cell viability .

1.2 Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate immune responses positions it as a potential therapeutic agent in immunotherapy and vaccine development .

1.3 Antitumor Activity

this compound has shown promise in anticancer research, with studies highlighting its potential to inhibit tumor growth and metastasis. Its mechanisms include inducing apoptosis in cancer cells and modulating immune responses against tumors .

1.4 Drug Delivery Systems

Due to its biocompatibility and low toxicity, this compound is being investigated as a drug delivery vehicle. Its porous structure allows for efficient encapsulation of therapeutic agents, which can be tailored for pH and redox-responsive release systems .

1.5 Wound Healing and Tissue Engineering

this compound enhances cell adhesion and migration, making it valuable in tissue engineering applications. It has been utilized in developing wound dressings and scaffolds that promote tissue regeneration .

Nutraceutical Applications

2.1 Functional Foods

this compound is recognized for its health benefits, including anti-obesity and anti-diabetic effects. It can be incorporated into functional foods aimed at improving metabolic health and preventing chronic diseases .

2.2 Gut Health

Emerging research suggests that this compound may positively influence gut microbiota, contributing to gastrointestinal health. Its prebiotic properties could support beneficial bacterial growth in the intestines .

Industrial Applications

3.1 Cosmetic Industry

The cosmetic sector is exploring this compound for its skin-protective and anti-aging properties. Its antioxidant effects can help combat oxidative stress associated with skin aging, making it a promising ingredient in skincare formulations .

3.2 Bioremediation

this compound's potential role in bioremediation processes is being studied due to its ability to bind heavy metals and pollutants, thus contributing to environmental sustainability efforts .

Case Studies

Future Research Directions

Future investigations should focus on:

- Comprehensive clinical trials to validate this compound's therapeutic efficacy.

- Exploration of its interactions with gut microbiota.

- Development of innovative formulations for drug delivery systems.

Mechanism of Action

Laminaran exerts its effects through various mechanisms:

Immunomodulation: It interacts with immune receptors such as Dectin-1, leading to the activation of immune responses.

Antioxidant Activity: this compound scavenges reactive oxygen species, reducing oxidative stress.

Anti-inflammatory Effects: It inhibits inflammatory pathways, reducing inflammation.

Comparison with Similar Compounds

Chrysolaminarin: A storage glucan found in diatoms, similar in structure to laminaran but with different branching patterns.

Uniqueness of this compound: this compound is unique due to its specific β(1→3)-glucan backbone with β(1→6)-branches, which imparts distinct functional properties. Its role as a storage carbohydrate in brown algae and its diverse biological activities make it a valuable compound for various applications .

Biological Activity

Laminaran, a β-glucan polysaccharide derived from brown algae, has garnered significant attention in biomedical research due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential applications of this compound, supported by recent studies and data.

1. Overview of this compound

This compound is primarily composed of glucose units linked by β-1,3 and β-1,6 glycosidic bonds. Its structural characteristics contribute to its bioactive properties, making it a subject of interest in various health-related fields. This compound is known for its biocompatibility , low toxicity , and biodegradability , which further enhance its applicability in biomedical settings .

2.1 Antioxidant Properties

This compound exhibits potent antioxidant activity, which is crucial for mitigating oxidative stress in cells. A study demonstrated that this compound effectively scavenges reactive oxygen species (ROS) and reduces cytotoxicity induced by drugs such as indomethacin and dabigatran. Specifically, it reduced mitochondrial superoxide production by up to 54.80% in treated cells .

2.2 Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been extensively documented. Research indicates that this compound can suppress the production of pro-inflammatory cytokines and inhibit cyclooxygenase activity, thus reducing inflammation .

2.3 Anticancer Activity

This compound has shown promise as an anticancer agent across various cancer cell lines. It demonstrated no cytotoxicity on normal Vero cells while exhibiting significant cytotoxic effects on cancer cells such as colorectal (LoVo) and breast cancer (MDA-MB-231) cell lines . The mechanisms involve apoptosis induction and inhibition of angiogenesis.

2.4 Immunomodulatory Effects

This compound acts as an immunomodulator, enhancing immune responses against pathogens and potentially improving vaccine efficacy. It has been shown to stimulate macrophage activity and increase the production of cytokines that are vital for immune defense .

3. Case Studies and Research Findings

The biological activities of this compound are attributed to several mechanisms:

- Scavenging Free Radicals : this compound's ability to neutralize ROS contributes to its antioxidant effects.

- Modulation of Immune Responses : By enhancing macrophage function and cytokine production, this compound boosts the body's immune defenses.

- Induction of Apoptosis : In cancer cells, this compound triggers apoptotic pathways leading to cell death while sparing healthy cells.

- Inhibition of Inflammatory Pathways : this compound interferes with signaling pathways involved in inflammation, reducing the overall inflammatory response.

5. Future Directions

Given the promising results from current studies, further research is warranted to:

- Explore the full therapeutic potential of this compound in clinical settings.

- Investigate its efficacy in combination with other therapeutic agents.

- Develop methods for enhancing the bioavailability and delivery of this compound-based treatments.

Q & A

Basic Research Questions

Q. What structural characterization methods are critical for confirming laminaran's β-1-3-glucan composition and purity?

To validate this compound's structure, researchers should employ enzymatic assays (e.g., glucanase digestion to cleave β-1-3 bonds), nuclear magnetic resonance (NMR) for branching analysis, and size-exclusion chromatography for molecular weight determination. Purity can be confirmed via high-performance liquid chromatography (HPLC) and monosaccharide composition analysis .

Q. How do researchers standardize this compound dosage in in vitro studies to avoid cytotoxicity while maintaining bioactivity?

Dose-response curves should be generated using concentrations ranging from 50 µg/mL to 1 mg/mL. For example, studies show that ≤800 µg/mL this compound does not exceed 15% cytotoxicity in normal epidermal cells, making this a safe upper limit for viability assays. Parallel experiments with positive controls (e.g., lipopolysaccharide for immune activation) ensure bioactivity validation .

Q. What are the key parameters for assessing this compound's immune-modulating effects in murine models?

Measure tumor weight reduction (e.g., 40–60% inhibition when co-administered with ovalbumin), cytokine profiling (IL-6, TNF-α), and flow cytometry analysis of immune cell populations (e.g., dendritic cell activation via Dectin-1 receptors). Ensure blinding and randomization to minimize bias .

Advanced Research Questions

Q. How can conflicting data on this compound's reactive oxygen species (ROS) scavenging mechanisms be resolved?

Conflicting reports may arise from assay specificity. For instance, electron spin resonance (ESR) detects direct scavenging of singlet oxygen (¹O₂) and superoxide (O₂•⁻), while HPF fluorescence assays reveal indirect suppression of hydroxyl radicals (•OH) via O₂•⁻ removal. Researchers should cross-validate results using multiple assays and control for interference from this compound's polysaccharide matrix .

Q. What experimental design optimizes the comparison of this compound extraction methods (e.g., LAE vs. LME) for anti-inflammatory activity?

A factorial design should include:

- Variables : Extraction solvent (acidic vs. aqueous), method (HPMS vs. ultrasonication).

- Outputs : Yield, molecular weight distribution, and bioactivity (e.g., carrageenan-induced edema inhibition: 81.62% for LME vs. 65% for LAE).

- Statistical analysis : ANOVA with post-hoc tests to identify method-dependent efficacy differences .

Q. How should researchers address this compound's variable antitumor efficacy across cancer cell lines?

Conduct transcriptomic profiling to identify Dectin-1 receptor expression levels in responsive vs. non-responsive cells. Pair this with this compound structural variants (e.g., varying β-1,6 branching ratios) to isolate structure-activity relationships. Use syngeneic mouse models to validate in vivo relevance .

Q. Methodological Challenges and Solutions

Q. What strategies ensure reproducibility in this compound-based immune stimulation studies?

- Batch consistency : Source this compound from certified suppliers (e.g., CAS 9008-22-4) and characterize each batch via FT-IR and NMR.

- Model standardization : Use genetically defined murine strains (e.g., C57BL/6 for Dectin-1 expression) and control for microbiota variations via co-housing.

- Data reporting : Adhere to ARRIVE guidelines for in vivo studies, detailing sample size justification and exclusion criteria .

Q. How can this compound's dual role as an antioxidant and pro-oxidant be reconciled in experimental models?

Context-dependent effects require careful titration:

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)10(25)11(26)17(31-4)34-15-9(24)6(3-21)32-18(13(15)28)33-14-8(23)5(2-20)30-16(29)12(14)27/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16+,17+,18+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTMGCOVALSLOR-DEVYUCJPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9008-22-4 | |

| Record name | Laminaran | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Laminaran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.